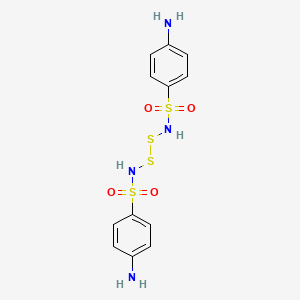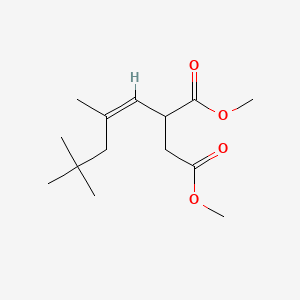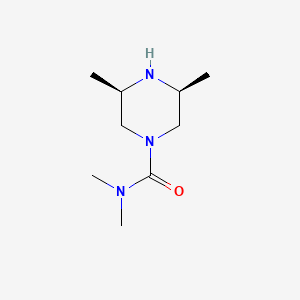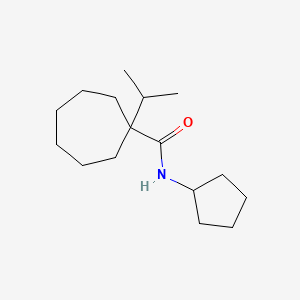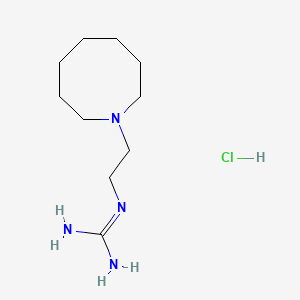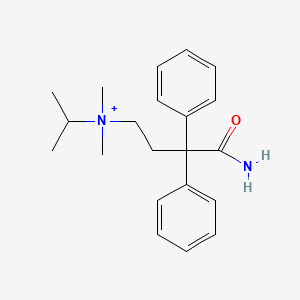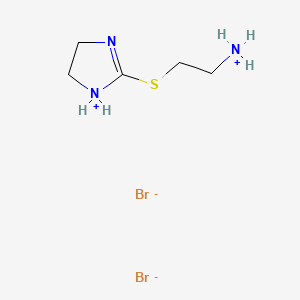
2-(2-Aminoethylmercapto)imidazoline bromide hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminoethylmercapto)imidazoline bromide hydrobromide is a chemical compound with the molecular formula C₅H₁₃Br₂N₃S. It is a derivative of imidazoline, a class of heterocyclic compounds known for their diverse applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethylmercapto)imidazoline bromide hydrobromide typically involves the reaction of ethylenediamine with carbon disulfide, followed by cyclization and subsequent bromination. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes purification steps such as crystallization and filtration to obtain the final product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Aminoethylmercapto)imidazoline bromide hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the bromide ions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include disulfides, sulfoxides, thiols, and substituted imidazolines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(2-Aminoethylmercapto)imidazoline bromide hydrobromide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2-Aminoethylmercapto)imidazoline bromide hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydrazino-2-imidazoline hydrobromide: This compound shares a similar imidazoline core but has different substituents, leading to distinct chemical and biological properties.
Hydroxyethyl imidazolines: These compounds are used as rheology modifiers and adhesion promoters in various industries.
Uniqueness
2-(2-Aminoethylmercapto)imidazoline bromide hydrobromide is unique due to its specific aminoethylmercapto substituent, which imparts distinct chemical reactivity and potential biological activities compared to other imidazoline derivatives .
Propriétés
Numéro CAS |
4786-84-9 |
|---|---|
Formule moléculaire |
C5H13Br2N3S |
Poids moléculaire |
307.05 g/mol |
Nom IUPAC |
2-(4,5-dihydro-1H-imidazol-1-ium-2-ylsulfanyl)ethylazanium;dibromide |
InChI |
InChI=1S/C5H11N3S.2BrH/c6-1-4-9-5-7-2-3-8-5;;/h1-4,6H2,(H,7,8);2*1H |
Clé InChI |
FJHHFAMLIUZDQF-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C([NH2+]1)SCC[NH3+].[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




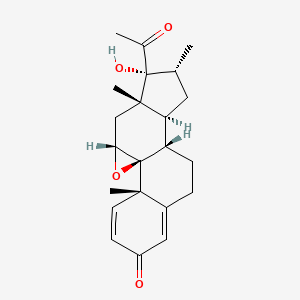
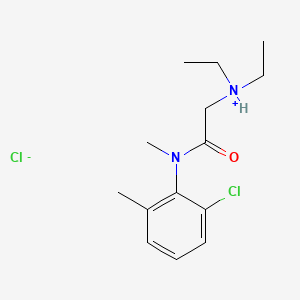

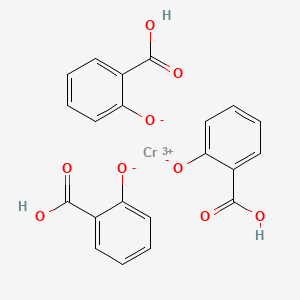
![[[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-)](/img/structure/B13764744.png)
